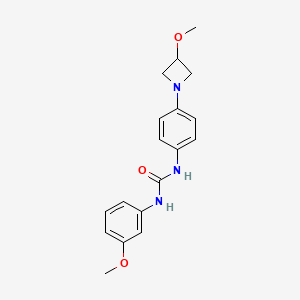

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea

Description

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea is a synthetic aryl urea derivative featuring a 3-methoxyazetidine moiety and a 3-methoxyphenyl group. Urea-based compounds are widely explored for their biological activities, including kinase inhibition, anticancer, and antiviral properties. The 3-methoxyazetidine group introduces conformational rigidity due to its four-membered ring structure, which may enhance target binding specificity compared to bulkier six-membered rings (e.g., piperazine) . The 3-methoxyphenyl substituent contributes to solubility via methoxy’s polar nature while maintaining moderate lipophilicity for membrane permeability.

Properties

IUPAC Name |

1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-23-16-5-3-4-14(10-16)20-18(22)19-13-6-8-15(9-7-13)21-11-17(12-21)24-2/h3-10,17H,11-12H2,1-2H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZHIWJEQVIZKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Attachment of the Methoxyphenyl Groups: The methoxyphenyl groups are introduced through nucleophilic substitution reactions, where methoxy-substituted phenyl groups are reacted with suitable intermediates.

Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 398.5 g/mol. Its structure features an azetidine ring, methoxy groups, and a urea moiety, which are critical for its biological activity. The presence of these functional groups contributes to its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines by interfering with specific signaling pathways associated with tumor growth and survival.

A notable study highlighted the compound's role as an inhibitor of polyketide synthase, which is essential for the biosynthesis of certain antibiotics and has implications in cancer treatment due to its effect on cellular metabolism and growth regulation .

Inhibition of Enzymatic Activity

The compound has also been explored for its ability to inhibit specific enzymes involved in disease processes. For example, it may target kinases or proteases that are upregulated in cancerous tissues. By inhibiting these enzymes, the compound could potentially reduce tumor growth and enhance the efficacy of existing chemotherapeutic agents.

Neuroprotective Effects

Emerging research suggests that derivatives of this compound may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The mechanism may involve the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The methoxyazetidine and methoxyphenyl groups may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with structurally related urea derivatives:

Key Observations:

- Azetidine vs. Azetidine’s smaller size may also enhance metabolic stability compared to piperazine .

- Methoxy vs.

- Solubility: The dual methoxy groups in the target compound likely improve aqueous solubility relative to non-polar analogs like 59, which has a pyridine ring .

Pharmacokinetic Considerations

Biological Activity

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 327.4 g/mol

- CAS Number : 2034359-03-8

The biological activity of this compound is hypothesized to involve its interaction with various molecular targets, including enzymes and receptors. The methoxy substituents may enhance its lipophilicity, facilitating cellular uptake and interaction with biological pathways. Preliminary studies suggest that it may exhibit both antimicrobial and anticancer properties, making it a candidate for further investigation in therapeutic applications .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound show significant antimicrobial properties. For instance, certain urea derivatives have demonstrated inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. This suggests a potential for developing new antimicrobial agents based on this scaffold .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. For example, related urea compounds have shown promising results in inhibiting the growth of cancer cell lines such as MDA-MB-435 (breast cancer), PC-3 (prostate cancer), and others, with IC50 values indicating effective cytotoxicity at micromolar concentrations .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-435 | 15.1 |

| PC-3 | 28.7 |

| OVCAR-4 | 25.9 |

Study 1: Antitumor Activity

In a study evaluating the antitumor activity of various urea derivatives, it was found that compounds structurally similar to this compound exhibited selective cytotoxicity against specific cancer cell lines. The study reported that certain derivatives had GI50 values significantly lower than standard chemotherapeutic agents, indicating a potential for use as targeted cancer therapies .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of urea-based compounds, highlighting their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The study demonstrated that these compounds could inhibit bacterial growth at concentrations comparable to existing antibiotics, suggesting their utility in treating bacterial infections .

Q & A

Q. What are the optimal synthetic routes for 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

- Route Selection : Use a two-step approach: (1) synthesize the azetidine-containing aryl amine via nucleophilic substitution of 3-methoxyazetidine with 4-iodophenyl derivatives, followed by (2) coupling with 3-methoxyphenyl isocyanate under anhydrous conditions in dichloromethane or ethanol .

- Optimization Strategies :

- Solvent : Polar aprotic solvents (e.g., acetonitrile) improve azetidine ring stability during substitution .

- Catalyst : Use DABCO (1,4-diazabicyclo[2.2.2]octane) to accelerate urea bond formation .

- Temperature : Maintain 65–80°C during coupling to minimize side reactions (e.g., isocyanate dimerization) .

- Yield Monitoring : Track intermediates via TLC (silica gel, hexane/ethyl acetate 3:1) and confirm purity with HPLC (C18 column, methanol/water gradient) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this urea derivative?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry of the urea bond (δ ~8.5 ppm for NH protons) and methoxy groups (δ ~3.8 ppm for OCH3) .

- FT-IR : Validate urea C=O stretch (~1640–1680 cm⁻¹) and N-H bending (~1540 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Use high-resolution MS to distinguish molecular ions (e.g., [M+H]+ at m/z 384.2) from isotopic clusters, ensuring no chloride adducts interfere .

- HPLC-PDA : Employ a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound against specific biological targets (e.g., STAT3)?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified azetidine (e.g., 3-ethoxyazetidine) or aryl groups (e.g., 4-cyanophenyl) to assess steric/electronic effects on STAT3 inhibition .

- In Vitro Assays :

- Data Correlation : Apply multivariate analysis (e.g., PCA) to link substituent parameters (Hammett σ, logP) with IC50 values .

Q. What challenges arise in resolving crystallographic data for urea derivatives with flexible substituents, and how can they be addressed?

Methodological Answer:

- Challenges :

- Solutions :

Q. How can contradictory in vitro and in vivo activity data for this compound be systematically analyzed to determine its therapeutic potential?

Methodological Answer:

Q. What methodologies are recommended for assessing the metabolic stability and identifying degradation pathways of this compound in biological matrices?

Methodological Answer:

- In Vitro Stability Studies :

- Degradation Pathway Mapping :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.